molecular formula C3H3ClF4O B1455611 3-Chloro-2,2,3,3-tetrafluoropropan-1-ol CAS No. 20411-83-0

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol

Cat. No.: B1455611
CAS No.: 20411-83-0
M. Wt: 166.5 g/mol
InChI Key: SSNVJNPCIZQFBV-UHFFFAOYSA-N
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Description

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol is a useful research compound. Its molecular formula is C3H3ClF4O and its molecular weight is 166.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol (CAS Number: 20411-83-0) is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents, influencing its chemical reactivity and biological interactions. Understanding the biological activity of this compound is crucial for assessing its safety, efficacy, and potential applications in various fields such as pharmaceuticals and environmental science.

  • Molecular Formula : C₃H₃ClF₄O
  • Molecular Weight : 158.51 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The presence of fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes more effectively. This property may facilitate interactions with enzymes and receptors within cells, potentially leading to altered biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt microbial cell membranes could make it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines. The mechanism behind this cytotoxicity may involve oxidative stress or interference with cellular signaling pathways.
  • Toxicological Studies : Toxicological assessments indicate that while the compound shows potential therapeutic applications, it also poses risks due to its chlorinated structure. Long-term exposure studies are necessary to fully understand its safety profile.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces cell death in cancer cell lines
ToxicityPotentially harmful in high concentrations

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimal inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating a promising alternative for treating resistant bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments utilizing human cancer cell lines revealed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy but necessitates further investigation into selective toxicity towards cancerous versus normal cells.

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 3-Chloro-2,2,3,3-tetrafluoropropan-1-ol is in organic synthesis. It serves as a versatile intermediate for the preparation of various fluorinated compounds. The presence of both chlorine and fluorine in its structure allows it to participate in nucleophilic substitution reactions. For instance, it can be used to synthesize more complex fluorinated molecules or as a precursor in the development of pharmaceuticals.

Case Study: Synthesis of Fluorinated Pharmaceuticals
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of biologically active compounds. For example, its derivatives have been explored for their potential as antitumor agents through reactions with various amines and carboxylic acids . The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioactivity.

Material Science

In material science, this compound is employed in the formulation of coatings and adhesives. Its ability to repel water makes it an attractive component for creating water-resistant materials.

Application in Coatings
Fluorinated compounds are known for their excellent surface properties. The incorporation of this compound into coating formulations can significantly improve the water repellency and durability of the coatings applied to textiles and metal surfaces . This application is particularly beneficial in industries requiring high-performance protective coatings.

Environmental Applications

The environmental applications of this compound are also noteworthy. Due to its low volatility and chemical stability, it can be used as a solvent in cleaning applications without contributing significantly to air pollution.

Case Study: Solvent in Cleaning Agents
Research has indicated that formulations containing this compound can effectively dissolve oils and greases while minimizing environmental impact compared to traditional solvents . This makes it suitable for use in industrial cleaning processes where both efficacy and environmental safety are concerns.

Properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4O/c4-3(7,8)2(5,6)1-9/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNVJNPCIZQFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.